N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide
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Overview
Description
N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes aromatic rings, a methoxy group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide typically involves multiple steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with an acyl chloride or anhydride under basic conditions.
Introduction of the Aromatic Rings: The aromatic rings can be introduced through electrophilic aromatic substitution reactions.
Addition of the Methoxy Group: The methoxy group can be added via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Incorporation of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a sulfide.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)-2-[(3-hydroxyphenyl)(methylsulfonyl)amino]acetamide
- N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(ethylsulfonyl)amino]acetamide
Uniqueness
N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and physical properties. These properties might make it particularly useful in certain applications, such as in the development of new pharmaceuticals or advanced materials.
Properties
CAS No. |
491844-58-7 |
---|---|
Molecular Formula |
C18H22N2O4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C18H22N2O4S/c1-13-8-9-17(14(2)10-13)19-18(21)12-20(25(4,22)23)15-6-5-7-16(11-15)24-3/h5-11H,12H2,1-4H3,(H,19,21) |
InChI Key |
YYZHXCBWDKPTIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C)C |
Origin of Product |
United States |
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